

# Spectral Data Analysis of 4'-Benzyloxy-2'-hydroxyacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4'-Benzyloxy-2'-hydroxyacetophenone

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This technical guide provides a comprehensive overview of the spectral data for **4'-Benzyloxy-2'-hydroxyacetophenone**, a key intermediate in the synthesis of various pharmaceutical compounds and a component in cosmetic formulations. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow diagram for spectral data acquisition.

## Chemical Structure and Properties

- IUPAC Name: 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone
- CAS Number: 29682-12-0[1]
- Molecular Formula: C<sub>15</sub>H<sub>14</sub>O<sub>3</sub>[1]
- Molecular Weight: 242.27 g/mol [1]
- Appearance: White to off-white amorphous powder
- Melting Point: 100-107 °C

## Spectroscopic Data

The following tables summarize the key spectral data obtained for **4'-Benzyloxy-2'-hydroxyacetophenone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values for <sup>1</sup>H and <sup>13</sup>C NMR were not available in the public domain search results. The data would typically be acquired in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

### Infrared (IR) Spectroscopy

#### FTIR Spectral Data (KBr Wafer)[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~2920	Weak	C-H stretch (aliphatic -CH <sub>3</sub> )
~1640	Strong	C=O stretch (ketone, intramolecular H-bonding)
~1600, 1580, 1450	Medium-Strong	C=C stretch (aromatic rings)
~1270	Strong	C-O stretch (aryl ether)
~1120	Strong	C-O stretch (phenol)
~740, 690	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Note: The specific peak values are inferred based on the known functional groups of **4'-Benzyloxy-2'-hydroxyacetophenone** and general IR spectroscopy principles for similar aromatic ketones.[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
242	39.91	[M] <sup>+</sup> (Molecular Ion)
91	99.99	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, base peak)
92	8.57	[C <sub>7</sub> H <sub>8</sub> ] <sup>+</sup>
65	8.10	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
243	6.68	[M+1] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4'-Benzyloxy-2'-hydroxyacetophenone** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial.
  - Ensure complete dissolution by gentle vortexing or sonication.
  - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR spectrometer's magnet.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a  $30\text{-}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4'-Benzyloxy-2'-hydroxyacetophenone** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

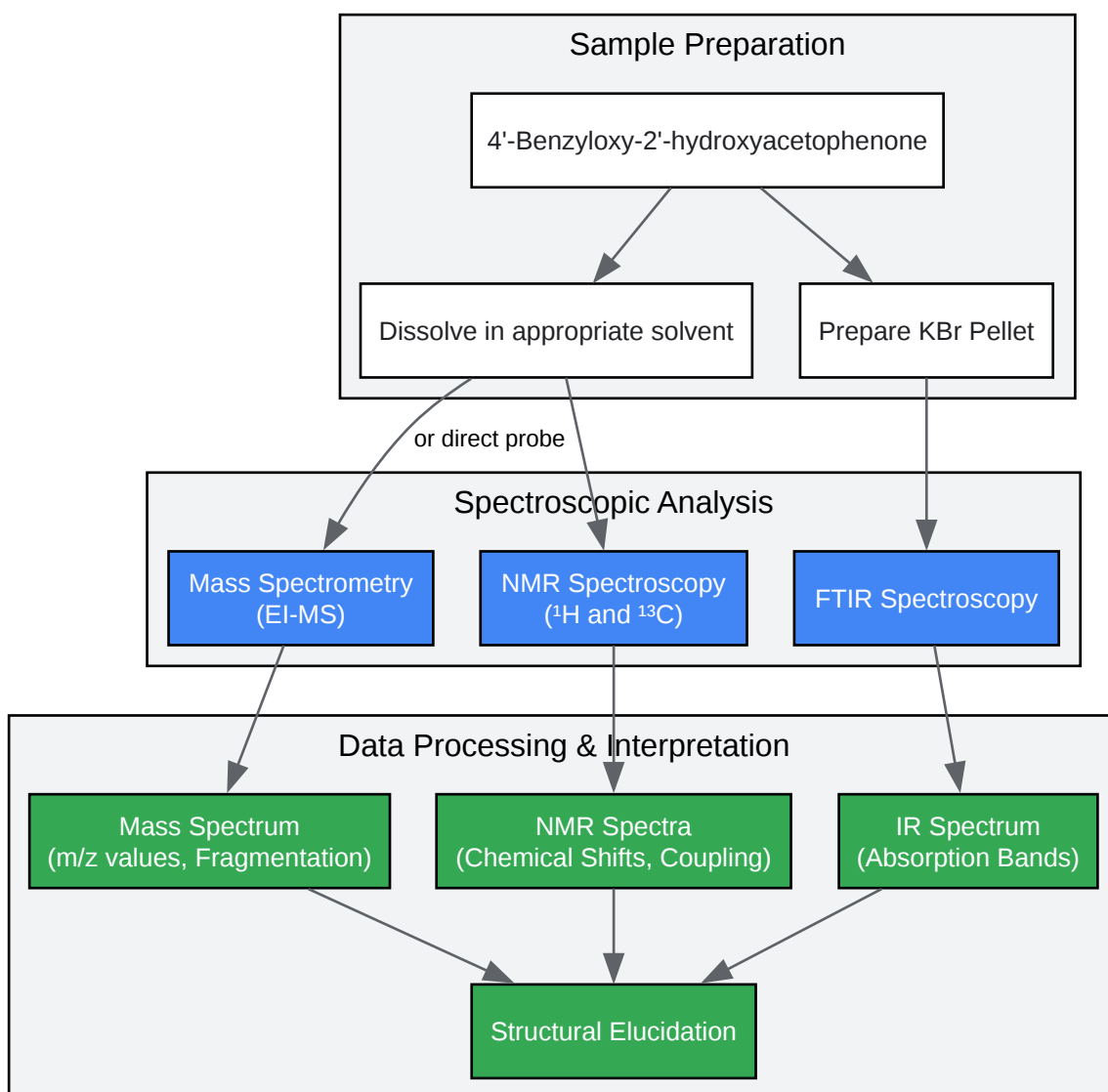
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
  - Place the KBr pellet containing the sample in the spectrometer's sample holder.
  - Acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
  - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. The sample is vaporized by heating in the ion source.
- Ionization and Analysis:
  - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes ionization and fragmentation of the molecules.
  - The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion, generating the mass spectrum.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4'-Benzyloxy-2'-hydroxyacetophenone**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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